(R)-BOROPHE-(+)-PINANEDIOL-HCL
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPMGWYFYLFMY-SKAYQWHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719330 | |
| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178455-03-3 | |
| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of the Molecular Mechanism of Action for Boronic Acid Functional Groups in Biological Systems
Boron as a Transition State Analog in Serine Protease Inhibition
Boronic acids, especially peptidyl boronic acids, are recognized as highly potent inhibitors of serine proteases. researchgate.net Their mechanism of inhibition is rooted in their ability to act as transition-state analogues. Serine proteases catalyze the hydrolysis of peptide bonds via a mechanism that involves a tetrahedral intermediate, formed when the active site serine's hydroxyl group attacks the carbonyl carbon of the substrate. nih.govgoogle.com
The boronic acid moiety effectively mimics this high-energy tetrahedral intermediate. researchgate.nettandfonline.com The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. nih.gov This interaction forms a stable, tetrahedral boronate adduct, which closely resembles the geometry of the natural transition state. tandfonline.comasm.org This stable complex effectively sequesters the enzyme, inhibiting its catalytic activity. nih.gov Peptidyl boronic acids are known to be among the most powerful inhibitors of serine proteases, achieving sub-nanomolar affinity through these interactions. researchgate.net
Table 1: Comparison of Peptide Hydrolysis Transition State and Boronic Acid Inhibition
| Feature | Natural Peptide Substrate Hydrolysis | Boronic Acid Inhibitor Complex |
|---|---|---|
| Attacked Atom | Carbonyl Carbon (C=O) | Boron Atom (B) |
| Nucleophile | Active Site Serine Hydroxyl (-OH) | Active Site Serine Hydroxyl (-OH) |
| Resulting Geometry | Tetrahedral gem-diolate intermediate | Tetrahedral boronate adduct |
| Stability | Highly unstable, transient | Highly stable, reversible covalent bond |
| Outcome | Peptide bond cleavage | Enzyme inhibition |
Role of Boron's Lewis Acidity in Interactions with Nucleophilic Residues
The Lewis acidity of the boron atom is a fundamental property driving its biological interactions. As a Lewis acid, the boron atom has a vacant p-orbital, making it an electron-pair acceptor. nih.govmdpi.com This allows it to form dative covalent bonds with Lewis bases, which are abundant in biological systems in the form of nucleophilic amino acid residues. nih.govrsc.org
Under physiological pH, boronic acids are typically in an uncharged, trigonal planar state but can reversibly coordinate with nucleophiles to form an anionic, tetrahedral boronate species. nih.govrsc.org This interaction is not limited to the serine in the active site of proteases. Boronic acids can interact with a variety of nucleophilic residues, including:
Serine: The side chain hydroxyl (-CH₂OH) is a primary target, leading to protease inhibition. nih.gov
Threonine: Similar to serine, the hydroxyl group can form a tetrahedral adduct. nih.gov
Histidine: The imidazole (B134444) side chain can donate an electron pair. nih.gov In some enzymes, a histidine residue can form a dative bond with the boron atom. marquette.edu
Lysine: The terminal amine group of the side chain (-(CH₂)₄NH₂) can act as a nucleophile. nih.gov
Diols: Vicinal diol groups, such as those found in saccharides, readily form stable five- or six-membered cyclic boronate esters. nih.govresearchgate.net
This ability to form reversible covalent bonds with various nucleophiles allows boronic acids to serve as versatile molecular recognition elements. mdpi.com The strength and specificity of these interactions can be fine-tuned by modifying the chemical structure surrounding the boronic acid group. rsc.org
Conformational Dynamics and Stereochemical Requirements for Enzyme-Boronic Acid Binding
The binding of a boronic acid inhibitor to an enzyme is a dynamic process governed by strict stereochemical and conformational requirements. The specific three-dimensional arrangement of the inhibitor and the enzyme's active site dictates the efficacy of the binding.
The pinanediol group in (R)-BoroPhe-(+)-pinanediol hydrochloride serves to provide chiral stability, ensuring the compound maintains its specific stereochemistry during interactions. The stereochemistry at the α-carbon of the amino acid analog is crucial for proper positioning within the enzyme's specificity pockets. Furthermore, the conformation of the boronic acid itself is critical. Ab initio calculations have shown that boron isosteres of amino acids can adopt conformations with positive phi (φ) dihedral angles, which are typically "disallowed" for natural amino acids. worldscientific.com This is attributed to the smaller atomic size of boron compared to nitrogen, allowing for unique conformational possibilities that can be exploited in inhibitor design. worldscientific.com
In some cases, the binding process can induce significant conformational changes in the enzyme. An unexpected tricovalent binding mode has been observed where a boronic acid forms adducts with three key residues (two serines and a lysine) in the active site of a penicillin-binding protein. acs.org Formation of this complex may involve rotation around the Cα–Cβ bond of the primary serine residue to position the boron atom for interaction with the other residues. acs.org This highlights that the binding is not a simple lock-and-key interaction but a dynamic process involving conformational adjustments from both the ligand and the protein.
Table 2: Factors Influencing Enzyme-Boronic Acid Binding
| Factor | Description | Significance |
|---|---|---|
| Stereochemistry | The absolute configuration (e.g., R or S) of chiral centers in the inhibitor. | Determines the precise fit into the enzyme's chiral active site. Incorrect stereochemistry can abolish binding. |
| Conformational Flexibility | The ability of the inhibitor and enzyme to change shape upon binding. | Allows for an "induced fit" that can lead to tighter and more specific binding, sometimes involving unexpected binding modes. acs.org |
| Dihedral Angles (φ, ψ) | The rotational angles of the inhibitor's backbone. | Boron isosteres can access unique conformational spaces not available to natural peptides, potentially enhancing binding. worldscientific.com |
| Scaffold Structure | The molecular framework to which the boronic acid is attached. | Profoundly changes the reactivity and binding affinity of the boronic acid group. nih.gov |
Stability of the Carbon-Boron Bond under Physiological Conditions
While the boronic acid moiety is effective for enzyme inhibition, the stability of the carbon-boron (C-B) bond under physiological conditions is a critical consideration. A significant challenge for boronic acids in biological environments is their susceptibility to oxidative degradation. pnas.org
The C-B bond is prone to attack by reactive oxygen species (ROS), such as hydrogen peroxide, which are present in physiological systems. pnas.orgresearchgate.net This process, known as oxidative deboronation, involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by the migration of the carbon atom from boron to oxygen. pnas.org The resulting borate (B1201080) ester is labile and rapidly hydrolyzes, cleaving the C-B bond and converting the boronic acid into an alcohol and boric acid. pnas.org
Research has shown that the rate of oxidation of phenylboronic acid (PBA) at physiological pH is comparable to that of biological thiols, highlighting its relative instability. pnas.org However, the stability of the C-B bond can be dramatically enhanced through chemical modification. For instance, creating an intramolecular coordination with the boron atom, such as in a boralactone (BOL), can diminish the electron density on the boron. pnas.org This modification makes the boron less susceptible to nucleophilic attack by ROS and has been shown to increase the oxidative stability by approximately 10,000-fold compared to standard phenylboronic acid. pnas.org
Table 3: Oxidative Stability of Boronic Acid Derivatives
| Compound | Description | Relative Oxidation Rate (at pH 7.4) |
|---|---|---|
| Phenylboronic Acid (PBA) | Standard aromatic boronic acid. | 1.0 |
| Boralactone (BOL) | Boronic acid with an intramolecular ester (five-membered ring). | 1.0 x 10⁻⁴ |
Data derived from research on enhancing boronic acid stability. pnas.org
This research demonstrates that while the C-B bond can be labile, rational design strategies can be employed to create boronic acid-containing molecules with sufficient stability for biological applications.
Biological and Biomedical Research Applications of R Borophe + Pinanediol Hcl Derivatives
Development of Protease Inhibitors for Therapeutic Intervention
The versatility of (R)-BOROPHE-(+)-PINANEDIOL-HCL as a synthetic intermediate has enabled the design and synthesis of targeted inhibitors for several proteases implicated in human diseases.
Inhibition of Prostate-Specific Antigen (PSA)
Prostate-Specific Antigen (PSA) is a serine protease that is a well-established biomarker for prostate cancer. Its enzymatic activity in the tumor microenvironment is thought to contribute to cancer progression. Consequently, the development of PSA inhibitors is an active area of research. Derivatives of this compound have been instrumental in creating peptidyl boronic acid-based inhibitors of PSA. These inhibitors are designed to selectively target the proteolytic activity of PSA, which is found at high levels in the extracellular fluid of prostate cancers. nih.gov
An iterative synthetic approach, starting from a known PSA peptide substrate, has led to the development of potent and selective PSA inhibitors. One such inhibitor, with the sequence Cbz-Ser-Ser-Lys-Leu-(boro)Leu, demonstrated a Ki for PSA of 65 nM. researchgate.netnih.gov Further optimization of the P2 and P3 positions of these peptide-based inhibitors has led to even more potent compounds. For instance, a derivative with the sequence Cbz-Ser-Ser-Gln-Nle-(boro)Leu was found to have a Ki for PSA of 25 nM.
Table 1: Inhibition of Prostate-Specific Antigen (PSA) by Peptidyl Boronic Acid Derivatives
| Inhibitor Sequence | Ki for PSA (nM) |
|---|---|
| Cbz-Ser-Ser-Lys-Leu-(boro)Leu | 65 |
| Cbz-Ser-Ser-Gln-Nle-(boro)Leu | 25 |
Studies on Chymotrypsin (B1334515) Inhibition
Chymotrypsin is a digestive serine protease that shares some substrate specificity with PSA, often serving as a benchmark for assessing the selectivity of PSA inhibitors. Research on peptidyl boronic acid inhibitors derived from this compound has included evaluations of their activity against chymotrypsin to determine their specificity.
The inhibitor Cbz-Ser-Ser-Lys-Leu-(boro)Leu, which has a Ki of 65 nM for PSA, was found to have a 60-fold higher Ki for chymotrypsin, indicating a significant degree of selectivity for PSA. researchgate.netnih.gov Another optimized inhibitor was found to be roughly 8-fold more specific for PSA versus chymotrypsin. The structural basis for the stereoselectivity of boronic acid inhibitors has been explored through X-ray crystallography of chymotrypsin in complex with these inhibitors, revealing that they form tetrahedral adducts with the catalytic serine residue. wikipedia.org
Table 2: Selectivity of a Peptidyl Boronic Acid Inhibitor
| Enzyme | Ki (nM) | Selectivity (fold) |
|---|---|---|
| Prostate-Specific Antigen (PSA) | 65 | - |
| Chymotrypsin | ~3900 | 60-fold higher than PSA |
β-Lactamase Inhibition through Transition State Analogs
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, is a major global health concern. Boronic acid derivatives have emerged as a promising class of β-lactamase inhibitors. Boronic acid transition state inhibitors (BATSIs) are designed to mimic the tetrahedral intermediate formed during the hydrolysis of β-lactam antibiotics. researchgate.net These compounds act as reversible, competitive inhibitors of serine β-lactamases. mdpi.com
Bicyclic boronate derivatives have shown particularly broad-spectrum activity, inhibiting both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). rsc.orgnih.gov These inhibitors are proposed to work by mimicking a high-energy "tetrahedral" intermediate in the active site of the enzymes. nih.gov The development of these compounds represents a significant step towards overcoming antibiotic resistance.
Thrombin Inhibition and Potential as Antithrombotic Agents
Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. Peptides containing α-aminoboronic acids have been investigated as potent thrombin inhibitors. While direct derivatives of this compound for this purpose are not extensively documented in the provided search results, the development of peptidyl boroarginine inhibitors highlights the potential of this chemical class.
Compounds such as Ac-(D)Phe-Pro-boroArg-OH and Boc-(D)Phe-Pro-boroArg-OH have been shown to be highly effective, slow-binding inhibitors of thrombin with inhibition constants in the picomolar range. nih.gov These boroarginine peptides have demonstrated significant prolongation of the activated partial thromboplastin (B12709170) time in vitro and in vivo, suggesting their potential clinical utility as antithrombotic agents. nih.gov
Investigation of Antitumor and Anticancer Activities
Beyond their role as specific enzyme inhibitors, boronic acid derivatives are also being explored for their broader antitumor and anticancer activities. The proteasome, a multi-enzyme complex crucial for protein degradation, is a key target in cancer therapy. Boronic acid-containing compounds, such as the FDA-approved drug bortezomib (B1684674), are potent proteasome inhibitors.
Derivatives of boronic acids have been shown to induce the accumulation of ubiquitinated proteins, inhibit the degradation of the NF-κB inhibitor IκB-α, and induce apoptosis in cancer cells. In xenograft mouse models of human multiple myeloma, intravenous administration of tyropeptin-boronic acid derivatives has been shown to inhibit proteasome activity in tumors and suppress tumor growth.
Another application of borophenylalanine derivatives is in Boron Neutron Capture Therapy (BNCT), a noninvasive radiotherapy for cancer. In BNCT, a boron-containing compound, such as 4-borono-L-phenylalanine (BPA), is selectively delivered to tumor cells. Subsequent irradiation with thermal neutrons leads to a nuclear reaction that generates high-energy particles, which kill the cancer cells. Research is ongoing to develop new borophenylalanine derivatives with improved tumor targeting and higher boron content to enhance the efficacy of BNCT.
Lack of Specific Research Data Precludes Article Generation on this compound in Boron Neutron Capture Therapy
Despite a comprehensive search for scientific literature, no specific research findings or data detailing the application of this compound or its derivatives in Boron Neutron Capture Therapy (BNCT) could be located. While the compound is commercially available and noted for its potential use in BNCT research, a thorough review of published studies did not yield any concrete data on its synthesis, evaluation, or application in this context.
Boron Neutron Capture Therapy is a targeted radiation therapy that utilizes the nuclear capture reaction between non-radioactive boron-10 (B1234237) and thermal neutrons to selectively destroy cancer cells. The success of BNCT is highly dependent on the development of boron delivery agents that can selectively accumulate in tumor tissue. The most well-studied and clinically utilized boron carriers are p-boronophenylalanine (BPA) and sodium borocaptate (BSH).
The exploration of new boron-containing compounds is an active area of research, with a focus on improving tumor targeting, water solubility, and boron delivery efficiency. This has led to the investigation of various molecular designs, including different isomers of boronophenylalanine, amino acid conjugates, peptides, and nanoparticle-based delivery systems.
However, the specific role of this compound within this research landscape remains undocumented in the accessible scientific literature. Pinanediol is often used as a protecting group for the boronic acid moiety of boronophenylalanine during chemical synthesis. It is plausible that this compound serves as a stable, protected precursor for the synthesis of more complex boron-containing molecules intended for BNCT. Once the desired molecular structure is assembled, the pinanediol group would typically be removed to liberate the active boronic acid for biological application.
Without published research specifically evaluating this compound or its derivatives as BNCT agents, it is not possible to provide detailed research findings or generate data tables as requested. The scientific community has not yet published studies on the biological and biomedical research applications of this particular compound in the field of Boron Neutron Capture Therapy.
Advanced Research Methodologies and Analytical Approaches in R Borophe + Pinanediol Hcl Research
Enzymatic Assays for Determination of Inhibition Kinetics and Selectivity
Enzymatic assays are fundamental in characterizing the interaction between (R)-BoroPhe-(+)-Pinanediol-HCl and its target enzymes. These assays are designed to determine the compound's inhibitory potency (e.g., IC₅₀ or Kᵢ values), mechanism of inhibition, and selectivity profile against a panel of related and unrelated enzymes.
The primary targets for inhibitors derived from this compound are serine proteases. Kinetic studies have shown that it can act as a potent inhibitor of enzymes such as chymotrypsin (B1334515) and leukocyte elastase, often exhibiting time-dependent inhibition, which suggests a multi-step binding mechanism. This behavior is characteristic of many boronic acid inhibitors, which act as transition-state analogs, forming a stable, tetrahedral adduct with the catalytic serine in the enzyme's active site. sci-hub.seresearchgate.net
To assess selectivity, the compound is tested against a variety of proteases. For example, while a (boro)Phe-based inhibitor demonstrated high efficacy against chymotrypsin, a related (boro)Bpg-based inhibitor was more effective against prostate-specific antigen (PSA), highlighting how subtle structural changes can significantly alter selectivity. The general synthetic approach allows for the incorporation of the (R)-BoroPhe moiety into the P1 position of peptidyl inhibitors, enabling systematic exploration of structure-activity relationships to optimize potency and selectivity.
Table 1: Documented Enzymatic Inhibition Profile
| Enzyme Target | Inhibition Potency | Inhibition Type | Source |
|---|---|---|---|
| Chymotrypsin | Potent (nanomolar range) | Time-dependent | |
| Leukocyte Elastase | Effective | Not specified | |
| Prostate-Specific Antigen (PSA) | Serves as a building block for potent inhibitors | Competitive, Reversible |
Cell-Based Assays for Evaluating Biological Efficacy and Cellular Impact
Boronic acids are well-known for their ability to inhibit the proteasome, a multi-catalytic enzyme complex essential for protein degradation in cells. google.com Inhibition of the proteasome can lead to the accumulation of apoptotic proteins in tumor cells, making it a key target in cancer therapy. sci-hub.se Cell-based assays, such as the Proteasome-Glo™ assay, are used to measure the activity of different catalytic subunits of the proteasome (e.g., chymotrypsin-like, trypsin-like, caspase-like) within intact cells. google.com
Studies on related boronic acid pinanediol esters have demonstrated significant anticancer properties in various cancer cell lines. These assays provide critical data, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's effectiveness in inhibiting cell growth or inducing cell death. Furthermore, libraries of peptidomimetics containing α-aminoboronic acids have been screened against various microbial pathogens, including bacteria and fungi, to evaluate their antimicrobial efficacy. nih.gov
Table 2: Representative Cellular Activity of a Related Boronic Acid Pinanediol Ester
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
|---|---|---|---|
| U266 | Multiple Myeloma | 8.21 | |
| HepG-2 | Hepatocellular Carcinoma | 19.38 | |
| MGC-803 | Gastric Cancer | 3.962 |
Note: Data is for (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester, a structurally related compound, to illustrate the application of cell-based assays for this class of molecules.
Computational Chemistry and Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation and Binding Prediction
Computational chemistry and molecular modeling are indispensable tools in the research and development of inhibitors derived from this compound. nih.gov These in silico methods provide insights into the molecular interactions between the inhibitor and its target protein, guide the rational design of new analogs, and help interpret experimental structure-activity relationship (SAR) data. nih.govacs.org
Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand within a protein's active site. nih.govnih.gov For boronic acid inhibitors, docking simulations can model the covalent bond formation between the boron atom and the catalytic serine residue of a protease. researchgate.net These models help researchers visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov
These computational predictions are crucial for comprehensive SAR studies. acs.org By systematically modifying different parts of the lead compound in silico—such as the amino acid side chain, the peptide backbone, or the boronic acid protecting group—researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable properties. acs.org For instance, extensive SAR studies on dipeptidyl boronate proteasome inhibitors have led to the identification of novel candidates with potencies superior to existing drugs. acs.org Molecular dynamics (MD) simulations can further refine docking poses and provide a more detailed understanding of the ligand's binding mechanism over time. nih.gov
Preclinical Study Design and Evaluation
Preclinical studies represent a critical phase in the evaluation of a drug candidate, designed to assess its in vivo efficacy and safety before it can be considered for human clinical trials. For a compound like this compound or its derivatives, a typical preclinical program would be designed based on its intended therapeutic application, such as oncology or as an antithrombotic agent. google.comresearchgate.net
The design of these studies involves several stages. Initially, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties are determined. Concurrently, efficacy is evaluated in animal models of the target disease. For example, in the context of cancer, peptidyl boronates are often evaluated in rodent xenograft models where human tumor cells are implanted, and the compound's ability to inhibit tumor growth is measured. google.com
For other applications, such as antithrombotic therapy, preclinical studies on related boroarginine peptides have involved both in vitro and in vivo models. researchgate.net In vitro evaluation included measuring the activated partial thromboplastin (B12709170) time (aPTT) in rabbit plasma to assess anticoagulant activity. researchgate.net Subsequent in vivo studies in rabbits involved administering the compound intravenously or subcutaneously to confirm the antithrombotic effects observed in vitro. researchgate.net Throughout these studies, careful monitoring is conducted to establish a preliminary safety profile and determine a therapeutic window. google.comi.moscow
Future Perspectives and Emerging Research Directions for R Borophe + Pinanediol Hcl
Rational Design of Enhanced Boronic Acid-Based Drug Candidates
The rational design of new drugs incorporating boronic acids is an area of intense research, with a focus on enhancing potency and improving pharmacokinetic profiles. nih.gov The incorporation of a boronic acid functional group can be a key strategy in drug design, as seen in the development of proteasome inhibitors like bortezomib (B1684674). nih.gov The boron atom in bortezomib forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to potent and specific inhibition. nih.gov
The design process for future drug candidates leverages foundational structures like (R)-BOROPHE-(+)-PINANEDIOL-HCL to achieve stereochemical control, which is critical for specific interactions with biological targets. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are vital tools in this process. Such studies on bortezomib, for instance, have identified key regions necessary for its interaction with the proteasome, guiding the synthesis of new compounds with potentially superior activity. nih.gov The goal is to create molecules that not only have high affinity and selectivity for their targets but also possess favorable properties such as improved water solubility and reduced off-target toxicity, which are known benefits of some boronic acids. mdpi.com
| Design Strategy | Rationale | Desired Outcome |
| Stereochemical Control | Biological targets are often chiral, requiring specific enantiomers for effective binding. | Increased potency and reduced side effects. |
| Structure-Activity Relationship (SAR) Studies | Identifies key molecular features responsible for biological activity. | Optimization of lead compounds for enhanced efficacy. |
| Bioisosteric Replacement | Replacing a functional group (e.g., a carboxylic acid) with a boronic acid. | Improved pharmacokinetic properties and target engagement. |
| Fused Heteroaromatic Rings | Incorporating the boronic acid into a ring system (e.g., benzoxaboroles). | Increased stability against hydrolysis and improved solubility. mdpi.com |
Strategies for Overcoming Challenges in the Clinical Translation of Boron Compounds
Despite the success of several FDA-approved boronic acid drugs, significant challenges remain in the clinical translation of new boron-based therapies, particularly for applications like Boron Neutron Capture Therapy (BNCT). nih.govresearchgate.net A primary hurdle is achieving sufficient and selective accumulation of boron (specifically the ¹⁰B isotope) within tumor cells to be effective upon neutron irradiation. mdpi.commdpi.com
Another significant challenge lies in the design and standardization of clinical trials for binary therapies like BNCT. nih.gov Inconsistencies in neutron beam characteristics, pharmacokinetic evaluations, and treatment planning methodologies across different research groups make it difficult to compare data and establish optimal treatment protocols. nih.gov Furthermore, some boron compounds face issues with stability, such as susceptibility to hydrolysis or in vivo degradation, which can limit their therapeutic window. mdpi.comacs.org
Current research focuses on several strategies to overcome these obstacles:
Advanced Delivery Systems: To improve boron delivery, researchers are developing novel carriers such as liposomes and nanoparticles. mdpi.comnih.gov These systems can encapsulate boron agents, protecting them from degradation and potentially targeting them to tumor tissues through passive (the enhanced permeability and retention effect) or active mechanisms.
New Boron Agents: There is a continuous effort to synthesize next-generation boron compounds with higher tumor selectivity and cellular uptake. nih.gov
Standardization of Protocols: A concerted effort within the research community is needed to standardize the design, implementation, and reporting of clinical trials to ensure that accrued data can be meaningfully interpreted and compared. nih.gov
Expansion of Applications into Novel Therapeutic Areas
While boron compounds are well-established in oncology, particularly as proteasome inhibitors for multiple myeloma, their unique chemical properties suggest vast, unexplored potential in other therapeutic areas. nih.govresearchgate.net The ability of some boron compounds to cross the blood-brain barrier opens up possibilities for treating neurodegenerative diseases. nih.gov
Emerging research is exploring the following novel applications:
Anti-Inflammatory Agents: Boron-containing compounds have been designed to target the NLRP3 inflammasome and inhibit P2X7 receptors, both of which are involved in inflammatory pathways. mdpi.com
Antimicrobial Agents: The development of boron-based drugs with antibacterial, antifungal, and antiviral properties is an active area of investigation. nih.gov
Medical Imaging: Boron's properties make it suitable for use as an imaging agent in both optical and nuclear imaging modalities, aiding in diagnosis. nih.gov
Expanded Cancer Applications: Beyond proteasome inhibition, boron chemistry is central to BNCT, a targeted radiation therapy being investigated for difficult-to-treat cancers like glioblastoma multiforme and head and neck cancers. mdpi.comrsc.org
| Therapeutic Area | Target/Mechanism | Potential Application |
| Inflammation | NLRP3 Inflammasome, P2X7R Antagonism mdpi.com | Treatment of chronic inflammatory diseases. |
| Infectious Diseases | Various microbial targets | Novel antibacterial, antifungal, and antiviral drugs. nih.gov |
| Neurology | Central Nervous System Targets | Development of therapies for neurodegenerative diseases. nih.gov |
| Oncology (BNCT) | ¹⁰B isotope accumulation in tumors | Targeted radiotherapy for glioblastoma, melanoma, and head/neck cancers. mdpi.com |
Synergistic Approaches Combining Boron Chemistry with Other Therapeutic Modalities
A highly promising future direction lies in combining boron-based agents with other treatment modalities to create synergistic effects that enhance therapeutic outcomes. This is particularly evident in oncology, where combination therapies are becoming the standard of care.
BNCT and Immunotherapy: Preclinical studies have shown that combining BNCT with immune checkpoint inhibitors (e.g., anti-PD-L1) can significantly boost the anti-tumor immune response. nih.gov The localized cell destruction caused by BNCT can release tumor antigens, priming cytotoxic T-cells, while immunotherapy helps to overcome the tumor's immunosuppressive mechanisms. nih.gov In one study, this combination extended tumor growth delay in mice more effectively than either therapy alone. nih.gov
Radiosensitization: Boron clusters, such as ferrabis(dicarbollides), are being investigated as radiosensitizers. rsc.org These compounds can enhance the cell-killing effect of conventional radiotherapy, potentially overcoming resistance in tumors like glioblastoma. rsc.org
Proton Boron Fusion Therapy (PBFT): This emerging modality utilizes the nuclear reaction between protons and the ¹¹B isotope. Combining boron-rich compounds with proton therapy could offer a new, powerful way to target and destroy resistant tumors. rsc.orgmdpi.com
Dual-Modality Agents: Researchers are designing molecules that can function in multiple therapeutic contexts. For example, boronated porphyrins have the potential to serve as dual agents for both BNCT and photodynamic therapy (PDT), offering two distinct mechanisms of action from a single compound. nih.gov
Q & A
Basic Research Questions
Q. What are the key structural features of (R)-BOROPHE-(+)-PINANEDIOL-HCl that influence its reactivity in asymmetric synthesis?
- Methodological Answer : The compound's reactivity is dictated by its boronate ester group (electron-deficient boron center), the chiral pinanediol ligand (steric and stereoelectronic effects), and the HCl counterion (solubility and stability). To assess reactivity, perform comparative kinetic studies using substrates with varying steric demands. Analyze steric maps via computational tools (e.g., DFT) and correlate with experimental yields . For asymmetric induction, use enantiomeric excess (ee) measurements via chiral HPLC or NMR with shift reagents .
Q. How to characterize the enantiomeric purity of this compound using standard analytical techniques?
- Methodological Answer :
- Chiral HPLC : Use a column with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and optimize mobile phase composition (e.g., hexane/isopropanol). Compare retention times with racemic standards.
- Optical Rotation : Measure specific rotation ([α]D) at 20°C and compare with literature values.
- NMR with Chiral Solvating Agents : Employ europium-based shift reagents to split enantiomer signals.
- Statistical Validation : Report mean ± SD from triplicate runs to ensure precision .
Q. What synthetic routes are most effective for scaling up this compound while maintaining enantioselectivity?
- Methodological Answer : Opt for boronic ester exchange reactions under anhydrous conditions. Monitor reaction progress via in-situ FTIR to detect boron-oxygen bond formation. For scalability, use continuous flow reactors to enhance mixing and reduce side reactions. Post-synthesis, purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) and validate purity through melting point analysis and elemental composition (CHN) .
Advanced Research Questions
Q. How does the chiral environment of pinanediol in this compound impact its catalytic efficiency in asymmetric allylation reactions?
- Methodological Answer : Design a series of allylation reactions with varying substrates (e.g., aldehydes vs. ketones) and solvents (polar aprotic vs. non-polar). Use kinetic isotope effect (KIE) studies to probe transition-state interactions. Compare turnover numbers (TON) and ee values across conditions. Apply multivariate regression analysis (e.g., using R software) to isolate steric vs. electronic contributions .
Q. How to resolve contradictions in reported catalytic efficiencies of this compound across different solvent systems?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies under identical conditions (e.g., solvent purity, temperature).
- Solvent Parameterization : Use Kamlet-Taft or Hansen solubility parameters to classify solvent effects.
- Statistical Analysis : Perform ANOVA to identify significant solvent-substrate interactions.
- Contradiction Framework : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses (e.g., solvent-induced aggregation vs. solvation effects) .
Q. What methodologies are appropriate for investigating the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffers (pH 4.0–7.4) at 37°C. Sample aliquots at intervals and quantify degradation via LC-MS.
- Activation Energy Calculation : Use Arrhenius plots to extrapolate shelf-life.
- Structural Elucidation : Isolate hydrolysis products (e.g., boronic acids) via column chromatography and characterize via X-ray crystallography.
- Data Reporting : Include a degradation profile table (e.g., half-life vs. pH) and statistical confidence intervals .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives in medicinal chemistry applications?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified boronate groups (e.g., aryl vs. alkyl substituents).
- Biological Assays : Test inhibition constants (Ki) against target enzymes (e.g., proteases) using fluorescence polarization.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities.
- Data Integration : Use heatmaps to visualize SAR trends (e.g., substituent bulk vs. activity) .
Guidance for Data Presentation
- Tables : Include comparative datasets (e.g., Table 1: Catalytic efficiency in solvents A, B, C) with footnotes explaining outliers .
- Figures : Use scatter plots with trendlines for kinetic data and 3D bar charts for enantiomeric excess comparisons .
- Ethical Compliance : Address data-sharing contradictions (e.g., anonymization protocols for clinical derivatives) per open-data guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
